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molecular formula C14H11BrO B160708 Benzyl 4-bromophenyl ketone CAS No. 2001-29-8

Benzyl 4-bromophenyl ketone

Cat. No. B160708
M. Wt: 275.14 g/mol
InChI Key: MOSIKPSTRPODHQ-UHFFFAOYSA-N
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Patent
US06288188B1

Procedure details

Benzene (200 mL) and aluminum chloride (74 g, 0.558 mol) are mixed into a flask and the mixture of 4-bromophenylacetyl chloride and benzene in Step (a) is added dropwise allowing the reaction to evolve HCl. The reaction mixture is stirred at room temperature for 1 to 1.5 hours and poured into ice water. Ethyl acetate (1 L) is added to dissolve the precipitated solids. The layers are separated and the organic layer is washed successively with 1 M aqueous HCl, saturated aqueous NaHCO3, brine and then dried over Na2SO2. The solvent is then evaporated to give a solid material which is recrystallized from ethylacetate/hexanes to give the title compound in 84% yield as a yellow solid.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Br:11][C:12]1[CH:17]=[CH:16][C:15](CC(Cl)=O)=[CH:14][CH:13]=1.Cl.C([O:26][CH2:27][CH3:28])(=O)C>>[Br:11][C:12]1[CH:13]=[CH:14][C:15]([C:27]([CH2:28][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:26])=[CH:16][CH:17]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
74 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 1 to 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
the reaction
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitated solids
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic layer is washed successively with 1 M aqueous HCl, saturated aqueous NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO2
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid material which
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethylacetate/hexanes

Outcomes

Product
Details
Reaction Time
1.25 (± 0.25) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(=O)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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